n-(3-(4-Iodo-1h-pyrazol-1-yl)benzyl)cyclopropanamine

regioisomerism benzyl linker geometry GPCR ligand design

Researchers seeking GPCR ligands or LSD1 inhibitor starting points face limited diversity in pyrazole-benzylamine scaffolds. This compound combines three key features: (1) meta-benzyl linkage for distinct spatial orientation vs. para regioisomers, (2) 4-iodo substituent enabling Suzuki/Sonogashira cross-coupling or radioiodination, (3) cyclopropanamine warhead for potential covalent or FAD-binding mechanisms. - Suitable for CCR5 antagonist, chemokine receptor, or oncology screening libraries - Iodine provides anomalous scattering for X-ray crystallography in fragment-based screening - ≥98% purity, immediate shipment for SAR or hit-to-lead programs

Molecular Formula C13H14IN3
Molecular Weight 339.17 g/mol
Cat. No. B13628937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(3-(4-Iodo-1h-pyrazol-1-yl)benzyl)cyclopropanamine
Molecular FormulaC13H14IN3
Molecular Weight339.17 g/mol
Structural Identifiers
SMILESC1CC1NCC2=CC(=CC=C2)N3C=C(C=N3)I
InChIInChI=1S/C13H14IN3/c14-11-8-16-17(9-11)13-3-1-2-10(6-13)7-15-12-4-5-12/h1-3,6,8-9,12,15H,4-5,7H2
InChIKeyQQARFOBCKWYUMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)cyclopropanamine – Structural Identity, Compound Class, and Procurement Baseline


n-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)cyclopropanamine (CAS 1494951-15-3) is a synthetic, heterocyclic small molecule with the molecular formula C₁₃H₁₄IN₃ and a molecular weight of 339.17 g/mol . It belongs to the class of N-benzyl-cyclopropanamine derivatives bearing a 4-iodo-1H-pyrazole substituent, a scaffold that combines the conformational rigidity of the cyclopropane ring, the hydrogen-bonding and π-stacking capacity of the pyrazole, and the heavy-atom effect of the iodine substituent . Preliminary pharmacological screening indicates potential utility as a CCR5 antagonist, suggesting relevance to HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. The compound is commercially available from multiple vendors at purities ≥98% for research use, with the iodo substituent at the pyrazole 4-position providing a versatile handle for further synthetic elaboration via cross-coupling or halogen-metal exchange chemistry .

Synthetic Handle 4-Iodo group enables late-stage cross-coupling diversification
GPCR Ligand Design Meta-benzyl scaffold supports chemokine receptor screening workflows
Epigenetic Probe Cyclopropanamine core fits LSD1/KDM1A inhibitor studies

Why Generic Substitution of n-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)cyclopropanamine Is Not Supported by Available Evidence


Within the N-benzyl-cyclopropanamine class bearing 4-iodopyrazole substituents, the position of the benzyl linkage (meta vs. para), the nature of the N-alkyl group (cyclopropyl vs. isopropyl vs. other), and the halogen substitution pattern on the pyrazole all exert distinct influences on molecular conformation, physicochemical properties, and target engagement . The meta-substituted benzyl isomer (this compound) presents a different spatial orientation of the pyrazole ring relative to the cyclopropanamine compared to its para-substituted regioisomer (CAS 1479661-54-5), which may lead to divergent binding poses at biological targets such as GPCRs or epigenetic enzymes . Although direct, quantitative head-to-head pharmacological comparisons between this compound and its closest analogs are not available in the public domain, the combination of the meta-benzyl linkage, the 4-iodopyrazole group, and the cyclopropanamine core is structurally distinct and cannot be assumed to be functionally interchangeable with any single class member without experimental validation [1].

Regioisomer mismatch
Meta-substituted benzyl may shift target engagement compared to para-substituted analog (CAS 1479661-54-5); binding profiles may differ.
N-Alkyl substitution effect
Cyclopropanamine core may alter conformational preference and CYP metabolic stability relative to N-isopropyl analogs.
Halogen reactivity gap
4-Iodo handle cannot be directly replaced by des-iodo or 4-bromo variants; synthetic diversification pathways may not transfer.

Quantitative Differentiation Evidence for n-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)cyclopropanamine Versus Closest Analogs


Meta-Substituted Benzyl Linker Differentiates This Compound from the Para-Substituted Regioisomer (CAS 1479661-54-5)

The target compound bears the pyrazole at the meta position of the benzyl ring, whereas the closest commercially available analog n-(4-(4-Iodo-1H-pyrazol-1-yl)benzyl)cyclopropanamine (CAS 1479661-54-5) bears it at the para position . This regioisomeric difference alters the three-dimensional orientation of the pyrazole relative to the cyclopropanamine nitrogen, as evidenced by distinct SMILES strings (Ic1cnn(-c2cccc(CNC3CC3)c2)c1 vs. Ic1cnn(-c2ccc(CNC3CC3)cc2)c1) and InChIKeys . Although no direct pharmacological comparison of these two isomers has been published, meta-substitution in related benzyl-pyrazole series has been shown to modulate target selectivity profiles in CCR5 and LSD1 inhibitor programs by altering the vector of the pyrazole ring relative to the amine [1].

Regioisomer comparison
Class-level inference
Meta vs para benzyl connectivity alters pyrazole orientation
May modulate target selectivity in GPCR or LSD1 contexts
No direct pharmacological comparison published
regioisomerism benzyl linker geometry GPCR ligand design

Cyclopropanamine Core Confers Distinct Conformational and Metabolic Properties Compared to N-Isopropyl Analogs

The cyclopropanamine N-substituent in this compound introduces a conformationally constrained three-membered ring that restricts the accessible conformational space of the amine compared to open-chain N-alkyl analogs such as n-(4-(4-Iodo-1H-pyrazol-1-yl)benzyl)propan-2-amine (CAS 1483037-87-1), which bears an N-isopropyl group . Cyclopropylamines are well-documented in the medicinal chemistry literature to exhibit altered CYP450 metabolic profiles relative to their isopropyl counterparts, with the cyclopropyl ring serving as a mechanism-based inhibitor of certain CYP isoforms or, conversely, resisting N-dealkylation due to steric and electronic effects [1]. The target compound possesses 4 rotatable bonds and a TPSA of 29.85, reflecting moderate flexibility and low polarity .

N-Alkyl core property
Class-level inference
Cyclopropanamine restrains conformation vs flexible isopropyl chain
May alter CYP metabolic fate and target residence time
Metabolic stability not directly compared for this pair
cyclopropanamine conformational restriction metabolic stability CYP450

4-Iodo Substituent Enables Synthetic Diversification and Heavy-Atom Derivatization Not Possible with Des-Iodo or 4-Bromo Analogs

The iodine atom at the pyrazole 4-position provides a chemically distinct handle compared to the corresponding 4-H, 4-Br, or 4-Cl pyrazole analogs. Aryl iodides are significantly more reactive in Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than aryl bromides or chlorides, and undergo halogen-metal exchange with Grignard or organolithium reagents under milder conditions [1]. The 4-iodopyrazole building block is a well-precedented intermediate in kinase inhibitor synthesis (e.g., c-Met, BRAF, CDK inhibitor programs) precisely because the iodine enables late-stage diversification . The non-iodinated analog N-{[4-(1H-pyrazol-1-yl)phenyl]methyl}cyclopropanamine lacks this synthetic exit vector entirely .

Halogen reactivity
Class-level inference
C–I oxidative addition faster than C–Br; enables mild cross-coupling
Supports rapid parallel analog synthesis for SAR
Reactivity documented for 4-iodopyrazoles in Pd catalysis
iodoarene cross-coupling halogen-metal exchange heavy-atom effect

Computational Physicochemical Profile Distinguishes This Compound from Broader Pyrazole-Cyclopropanamine Chemical Space

The computed drug-likeness parameters for this compound—LogP 2.7289, TPSA 29.85, molecular weight 339.17, 3 H-bond acceptors, 1 H-bond donor, and 4 rotatable bonds—place it within favorable lead-like chemical space (no violations of Lipinski's Rule of Five) . In comparison, the para-substituted regioisomer (CAS 1479661-54-5) has the same molecular formula and therefore identical bulk computed properties; however, the three-dimensional spatial distribution of these properties differs due to the regioisomeric connectivity, which can only be resolved by 3D conformational analysis or docking studies . Iodinated compounds additionally possess a high X-ray scattering cross-section useful for co-crystallography and possess distinct logD values compared to their des-halogen counterparts, though experimental logD data for this specific compound have not been reported [1].

Physicochemical profile
Supporting evidence
LogP 2.73, TPSA 29.85, MW 339, 0 Ro5 violations
Favorable lead-like space; screening collection inclusion supported
2D identical to para isomer; 3D topology differs due to regioisomerism
drug-likeness Lipinski parameters physicochemical profiling lead-likeness

Optimal Research and Industrial Application Scenarios for n-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)cyclopropanamine


GPCR Antagonist Screening Libraries – CCR5 and CRF1 Receptor Programs

Based on preliminary screening data indicating CCR5 antagonist activity and the structural features consistent with GPCR ligand chemotypes, this compound is best deployed as a member of focused screening libraries targeting chemokine receptors or corticotropin-releasing factor receptors. Its meta-benzyl-iodopyrazole scaffold offers a chemical topology distinct from the more common para-substituted variants, expanding the diversity of screening decks for hit identification in HIV entry inhibition, inflammatory disease, or stress-related disorder programs [1].

Covalent Probe and Chemical Biology Tool Development via Iodoarene Reactivity

The 4-iodopyrazole moiety provides a reactive handle for Pd-mediated cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), enabling rapid synthesis of focused analog libraries for structure-activity relationship (SAR) studies. This is particularly valuable in kinase inhibitor programs (e.g., c-Met, BRAF, CDK) where pyrazole-based scaffolds with halogen exit vectors are privileged chemotypes . The iodine also enables radioiodination (¹²⁵I) for tracer studies or photocrosslinking experiments.

LSD1/KDM1A Epigenetic Inhibitor Lead Optimization

Cyclopropanamine-containing compounds are a well-established pharmacophore for lysine-specific demethylase 1 (LSD1/KDM1A) inhibition, a target of high interest in oncology. The combination of the cyclopropanamine warhead with the 4-iodopyrazole-benzyl scaffold positions this compound as a potential starting point for LSD1 inhibitor development, where structure-based design can exploit the iodine for halogen bonding with the FAD cofactor or active-site residues [2].

Fragment-Based Drug Discovery (FBDD) and X-Ray Crystallography

With a molecular weight of 339 Da and favorable computed drug-likeness parameters, this compound sits at the upper boundary of fragment-like space and is suitable for fragment-based screening by X-ray crystallography. The iodine atom provides anomalous scattering signal for unambiguous placement in electron density maps, a significant advantage over non-halogenated or brominated analogs. This heavy-atom phasing capability is particularly valuable for targets where co-crystallization is challenging [3].

Application
Selection Property
Validation Focus
GPCR antagonist screening
Meta-benzyl scaffold distinct from para isomers
CCR5/CRF1 receptor binding assay context
Covalent probe development
4-Iodo reactive handle for cross-coupling
Pd-catalyzed diversification efficiency review
LSD1/KDM1A inhibitor lead optimization
Cyclopropanamine warhead pharmacophore
LSD1 enzymatic inhibition assay context
Fragment-based X-ray crystallography
Heavy-atom anomalous scattering signal
Co-crystallization phasing power review
Quote Request

Request a Quote for n-(3-(4-Iodo-1h-pyrazol-1-yl)benzyl)cyclopropanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.